molecular formula C12H12N4O2S B4136183 isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate

isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate

Cat. No. B4136183
M. Wt: 276.32 g/mol
InChI Key: QBZDZZSBABMFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with amino, dicyano, and thioacetate groups. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .

Scientific Research Applications

Synthesis of Pyridinethiones

The compound is used in the synthesis of 4-alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones . This process involves the condensation of aliphatic aldehydes with cyanothioacetamide, leading to the formation of pyridinethiones which are valuable intermediates in pharmaceutical chemistry .

Antiviral Drug Development

Pyridinethiones synthesized from isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate have been identified as key synthons for the preparation of antiviral medications. These compounds have shown potential in the development of treatments for various viral infections .

Cardiovascular Therapeutics

The derivatives of the compound have applications in creating cardiovascular drugs. The structural features of pyridinethiones are conducive to the development of molecules that can interact with biological targets relevant to heart diseases .

Anti-AIDS Research

Isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate derivatives are also being explored for their use in anti-AIDS drug research. The compound’s ability to be transformed into various bioactive molecules makes it a valuable asset in this field .

X-ray Crystallography Studies

The compound and its derivatives, such as 2,6-Diamino-4-isopropyl-3,5-dicyano-4H-thiopyran and 6-amino-4-isobutyl-2-methylthio-3,5-dicyanopyridine , have been studied using x-ray crystallography to determine their molecular structure and conformation .

Synthesis of Alkylthiopyridines and Thienopyridines

Isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate is instrumental in the preparation of substituted 2-alkylthiopyridines and thieno[2,3-b]pyridines . These compounds have diverse applications, including as intermediates in organic synthesis and potential therapeutic agents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or research on this compound, it’s not possible to provide a detailed mechanism of action.

properties

IUPAC Name

propan-2-yl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(2)18-10(17)6-19-12-9(5-14)3-8(4-13)11(15)16-12/h3,7H,6H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZDZZSBABMFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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